molecular formula C23H16O B14237932 [4-(Naphthalen-1-yl)phenyl](phenyl)methanone CAS No. 273937-69-2

[4-(Naphthalen-1-yl)phenyl](phenyl)methanone

Cat. No.: B14237932
CAS No.: 273937-69-2
M. Wt: 308.4 g/mol
InChI Key: NVESVORVQIMOER-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)phenylmethanone is an organic compound that features a naphthalene ring and a phenyl ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)phenylmethanone typically involves the reaction of naphthalene derivatives with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of 4-(Naphthalen-1-yl)phenylmethanone may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure control, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Scientific Research Applications

4-(Naphthalen-1-yl)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-ylmethanone
  • 4-(Naphthalen-1-yl)phenylmethanone
  • 4-(Naphthalen-1-yl)phenylmethanone

Uniqueness

4-(Naphthalen-1-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

273937-69-2

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

(4-naphthalen-1-ylphenyl)-phenylmethanone

InChI

InChI=1S/C23H16O/c24-23(19-8-2-1-3-9-19)20-15-13-18(14-16-20)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H

InChI Key

NVESVORVQIMOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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